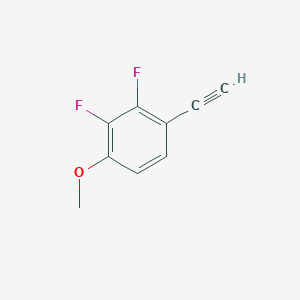

1-Ethynyl-2,3-difluoro-4-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethynyl-2,3-difluoro-4-methoxybenzene is an organic compound with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol . This compound is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a benzene ring. It is used primarily in research settings and has various applications in organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-2,3-difluoro-4-methoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoro-4-methoxybenzene.

Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This involves the reaction of 2,3-difluoro-4-methoxybenzene with an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.

Deprotection: The trimethylsilyl group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

1-Ethynyl-2,3-difluoro-4-methoxybenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.

Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions, where a nucleophile adds to the triple bond.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). Typical conditions involve the use of a Lewis acid catalyst such as aluminum chloride.

Nucleophilic Addition: Reagents like organolithium compounds or Grignard reagents can be used for nucleophilic addition to the ethynyl group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives.

Nucleophilic Addition: Alkenes or alkynes with additional functional groups.

Oxidation and Reduction: Alcohols, ketones, or carboxylic acids depending on the specific reaction conditions.

Applications De Recherche Scientifique

Scientific Research Applications

1-Ethynyl-2,3-difluoro-4-methoxybenzene has several significant applications in scientific research:

Organic Synthesis

The compound serves as a key building block in the synthesis of more complex organic molecules. Its structural features make it suitable for creating derivatives with enhanced properties or functionalities.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that compounds with similar structures can inhibit bacterial growth.

- Anticancer Activity: Preliminary investigations suggest that derivatives of this compound may possess anticancer properties, warranting further exploration.

Pharmaceutical Applications

The compound is being investigated as a pharmaceutical intermediate. Its unique functional groups can be modified to enhance bioactivity or selectivity for specific biological targets.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile synthetic utility |

| Biological Activity | Antimicrobial and anticancer properties | Potential therapeutic applications |

| Pharmaceutical Development | Intermediate in drug synthesis | Enhanced bioactivity through modification |

Case Study 1: Antimicrobial Research

In a study published in a peer-reviewed journal, derivatives of this compound were tested against various bacterial strains. The results indicated significant inhibition of growth, suggesting potential as a new class of antimicrobial agents.

Case Study 2: Anticancer Properties

Another research project focused on evaluating the anticancer effects of this compound in vitro. The findings demonstrated that specific derivatives induced apoptosis in cancer cell lines, highlighting their potential as therapeutic agents.

Mécanisme D'action

The mechanism of action of 1-ethynyl-2,3-difluoro-4-methoxybenzene depends on the specific application and the type of reaction it undergoes. In electrophilic aromatic substitution, the compound’s benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. In nucleophilic addition reactions, the ethynyl group serves as an electrophile, reacting with nucleophiles to form addition products .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Ethynyl-2,4-difluorobenzene: Similar structure but lacks the methoxy group.

1-Ethynyl-3,4-difluorobenzene: Similar structure but with different positions of the fluorine atoms.

1-Ethynyl-2,3-difluorobenzene: Similar structure but lacks the methoxy group.

Uniqueness

1-Ethynyl-2,3-difluoro-4-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups, which provide distinct electronic and steric properties. These functional groups make it a versatile intermediate in organic synthesis and material science .

Activité Biologique

1-Ethynyl-2,3-difluoro-4-methoxybenzene is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, properties, and biological interactions of this compound, providing a comprehensive overview based on diverse research findings.

Molecular Characteristics:

- Molecular Formula: C9H6F2O

- Molecular Weight: 168.1 g/mol

- CAS Number: 2758000-79-0

- Purity: ≥95%

The compound features a benzene ring with ethynyl, difluoro, and methoxy substituents, which influence its reactivity and interactions with biological targets.

Synthesis

This compound is typically synthesized through a coupling reaction involving starting materials such as 2,3-difluoro-4-methoxybenzene. Common methods include:

- Reagents: Ethynyl magnesium bromide or ethynyl lithium.

- Catalysts: Palladium or copper catalysts to facilitate the coupling process.

- Purification: Techniques like column chromatography are employed to isolate the pure compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the ethynyl group allows for π-π interactions with aromatic systems, while the difluoro and methoxy groups modulate electronic properties that enhance binding affinity to targets such as enzymes and receptors.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

-

Antiviral Activity:

Research indicates that compounds with similar structures exhibit antiviral properties against viruses such as HIV. For instance, derivatives of ethynyl-substituted compounds have shown efficacy in inhibiting viral replication in cell cultures . -

Enzyme Inhibition:

Studies have demonstrated that this compound can act as an enzyme inhibitor. Its fluorinated structure enhances binding affinity to specific enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysregulation. -

Potential Anticancer Properties:

Preliminary investigations suggest that this compound may possess anticancer activity. Its mechanism could involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C9H6F2O | Antiviral and enzyme inhibition |

| 1-Ethynyl-2-fluoro-4-methoxybenzene | C9H9FO | Potential anticancer activity |

| 1-Ethynyl-2-fluorobenzene | C8H7F | General reactivity in organic synthesis |

Propriétés

IUPAC Name |

1-ethynyl-2,3-difluoro-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-3-6-4-5-7(12-2)9(11)8(6)10/h1,4-5H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMROCFXMDXACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#C)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.